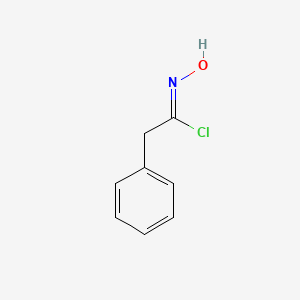

N-hydroxy-2-phenylacetimidoyl chloride

Description

Significance of N-Hydroxyimidoyl Chlorides as Versatile Synthetic Intermediates

N-hydroxyimidoyl chlorides, also known as hydroximoyl chlorides, are a class of organic compounds characterized by the functional group R-C(Cl)=N-OH. Their primary significance in modern organic synthesis lies in their role as stable, isolable precursors to nitrile oxides (R-C≡N⁺-O⁻). nih.govnih.gov Nitrile oxides are highly valuable, reactive species known as 1,3-dipoles. This classification means they can readily participate in a powerful class of reactions known as 1,3-dipolar cycloadditions. nih.govresearchgate.netchem-station.com

The general strategy for using N-hydroxyimidoyl chlorides involves two main steps. First, an aldoxime is chlorinated, often using a mild chlorinating agent like N-chlorosuccinimide (NCS), to produce the corresponding N-hydroxyimidoyl chloride. nih.govnih.gov This intermediate is often stable enough to be isolated but is typically generated and used immediately (in situ). In the second step, the N-hydroxyimidoyl chloride is treated with a non-nucleophilic base, such as triethylamine (B128534). The base removes a proton from the hydroxyl group and a chloride ion, leading to the formation of the transient nitrile oxide. ucc.ie

If a dipolarophile—a molecule containing a double or triple bond, such as an alkene or alkyne—is present, the nitrile oxide will rapidly undergo a [3+2] cycloaddition reaction to form a five-membered heterocyclic ring. nih.govresearchgate.net Specifically, reaction with an alkene yields a 2-isoxazoline, while reaction with an alkyne produces an isoxazole (B147169). nih.gov These heterocyclic motifs are prevalent in a wide array of biologically active molecules and are valuable building blocks for more complex synthetic targets. researchgate.netjournalagent.com The ability to generate the reactive nitrile oxide on demand from a stable N-hydroxyimidoyl chloride precursor provides chemists with a reliable and controlled method for executing these powerful ring-forming reactions.

N-Hydroxy-2-phenylacetimidoyl Chloride as a Representative Compound in the Class

This compound serves as an excellent representative of the N-hydroxyimidoyl chloride class. It is the direct precursor to phenylacetonitrile (B145931) oxide, a specific nitrile oxide that is utilized in the synthesis of various benzyl-substituted heterocyclic compounds.

The synthesis of this compound follows the general pathway described previously. It begins with the reaction of phenylacetaldehyde (B1677652) with hydroxylamine (B1172632) to form phenylacetaldehyde oxime. pherobase.com Subsequent chlorination of this oxime, for instance with N-chlorosuccinimide, yields this compound.

| Property | Value |

| Molecular Formula | C₈H₈ClNO |

| IUPAC Name | This compound |

| Molar Mass | 169.61 g/mol |

| CAS Number | 36056-62-7 |

The true synthetic utility of this compound is demonstrated when it is used to generate phenylacetonitrile oxide in situ for cycloaddition reactions. For example, when treated with a base in the presence of an alkene like styrene, it undergoes a 1,3-dipolar cycloaddition to form a benzyl-substituted isoxazoline. This reaction creates a new five-membered ring with a high degree of regioselectivity, showcasing the power of this method for constructing specific molecular frameworks.

| Starting Materials | Reagents | Product | Reaction Type |

| This compound, Styrene | Triethylamine (Base) | 3-benzyl-5-phenyl-4,5-dihydroisoxazole | In situ Nitrile Oxide Generation and 1,3-Dipolar Cycloaddition |

This specific transformation highlights the core utility of the parent compound: it acts as a stable, easy-to-handle source for the highly reactive phenylacetonitrile oxide, enabling chemists to predictably and efficiently synthesize complex heterocyclic molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1086251-93-5; 701-72-4 |

|---|---|

Molecular Formula |

C8H8ClNO |

Molecular Weight |

169.61 |

IUPAC Name |

(1Z)-N-hydroxy-2-phenylethanimidoyl chloride |

InChI |

InChI=1S/C8H8ClNO/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8- |

InChI Key |

GZBWRHWHHPBVHE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=NO)Cl |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy 2 Phenylacetimidoyl Chloride

Classical and Established Preparation Routes

The primary and most established method for synthesizing N-hydroxy-2-phenylacetimidoyl chloride involves the direct chlorination of the corresponding oxime, 2-phenylacetaldehyde oxime. This transformation is typically achieved using an electrophilic chlorine source.

Chlorination of Oximes with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a widely used and effective reagent for the chlorination of aldoximes to form hydroximoyl chlorides. organic-chemistry.orgresearchgate.net The reaction proceeds by the electrophilic attack of the chlorine atom from NCS on the nitrogen of the oxime, or via a radical mechanism, leading to the substitution of the oxime's hydroxyl proton with a chlorine atom. This method is favored for its relatively mild conditions and the ease of handling NCS compared to gaseous chlorine. galchimia.com The succinimide (B58015) byproduct is often easily removed from the reaction mixture by filtration.

The general transformation is as follows:

Starting Material: 2-phenylacetaldehyde oxime

Reagent: N-Chlorosuccinimide (NCS)

Product: this compound

Byproduct: Succinimide

Role of Catalytic Additives (e.g., Pyridine) in Oxime Chlorination

In the chlorination of oximes, a base is often added to the reaction mixture. Pyridine (B92270) is a commonly used base for this purpose. researchgate.net Its primary role is to act as an acid scavenger. The reaction can generate hydrogen chloride (HCl), and pyridine neutralizes this acidic byproduct. ed.ac.uk This prevents potential acid-catalyzed side reactions or degradation of the starting material and the desired product. In some cases, the choice of base and reaction conditions can influence the final product; for instance, stronger bases or higher temperatures might promote the elimination of HCl from the initially formed hydroximoyl chloride to yield a nitrile oxide. However, for the isolation of this compound, the controlled use of a mild base like pyridine is beneficial for maximizing the yield by maintaining a neutral to slightly basic reaction environment. researchgate.net

Methodological Refinements and Optimization Studies

Optimizing the synthesis of this compound involves careful consideration of various reaction parameters, including the solvent, reagent stoichiometry, and temperature.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent is critical in the chlorination of oximes as it can significantly impact reaction rate, yield, and the formation of byproducts. Chlorinated solvents such as chloroform (B151607) and methylene (B1212753) chloride are frequently used for these reactions. acsgcipr.orgacs.org The solubility of both the oxime starting material and the NCS reagent is a key factor. Dichloromethane is often considered a suitable choice. acsgcipr.org The presence of water in the solvent can also have a distinct effect on the rate of chlorination by NCS. ed.ac.uk

The selection of an appropriate solvent is crucial for achieving high efficiency and selectivity. Below is a table summarizing the characteristics of common solvents used in oxime chlorination.

| Solvent | Polarity | Typical Role and Observations |

| Dimethylformamide (DMF) | High | Often used to ensure all reactants are fully dissolved. |

| Chloroform (CHCl₃) | Medium | A traditional solvent for NCS chlorinations, though its use is decreasing due to safety concerns. acs.org |

| Dichloromethane (CH₂Cl₂) | Medium | A common and effective solvent, often preferred over chloroform. acsgcipr.org |

| Carbon Tetrachloride (CCl₄) | Low | Historically used for radical chlorinations, but now largely phased out. acsgcipr.org |

Optimization of Reagent Equivalents and Temperature Profiles

Fine-tuning the stoichiometry of the reactants and the reaction temperature is essential for maximizing the yield of this compound while minimizing impurities. Typically, a slight excess of N-chlorosuccinimide (e.g., 1.05 to 1.1 equivalents) is used to ensure the complete conversion of the starting oxime.

The reaction is often conducted at reduced temperatures, such as 0 °C, especially during the addition of the chlorinating agent. This helps to control the exothermic nature of the reaction and prevent the formation of over-chlorinated or decomposition products. After the initial addition, the reaction may be allowed to slowly warm to room temperature to ensure completion.

The following table outlines typical parameters that are optimized for this synthesis.

| Parameter | Range/Condition | Rationale |

| NCS Equivalents | 1.0 - 1.2 | Using a slight excess ensures complete consumption of the starting oxime. |

| Pyridine Equivalents | 1.0 - 1.2 | Sufficient to neutralize the HCl byproduct generated during the reaction. |

| Initial Temperature | 0 °C to 5 °C | Controls the initial exotherm of the reaction to prevent side reactions. |

| Reaction Temperature | 0 °C to Room Temp. | The reaction is often stirred at a low temperature and then allowed to proceed to completion at ambient temperature. |

| Reaction Time | 1 - 12 hours | Monitored by techniques like TLC to determine the point of complete conversion. |

Reactivity and Mechanistic Investigations of N Hydroxy 2 Phenylacetimidoyl Chloride

Role as a Precursor to Nitrile Oxides

The most prominent application of N-hydroxy-2-phenylacetimidoyl chloride in synthetic chemistry is as a progenitor for phenylacetonitrile (B145931) oxide, a valuable 1,3-dipole. The controlled release of this transient species is central to its synthetic utility.

This compound serves as a convenient and stable precursor for the in situ generation of phenylacetonitrile oxide. This transformation is typically achieved through dehydrochlorination by treatment with a stoichiometric amount of a non-nucleophilic base, such as a tertiary amine like triethylamine (B128534). researchgate.net The base abstracts the acidic hydroxyl proton, initiating the elimination of a chloride ion to yield the highly reactive nitrile oxide intermediate. researchgate.netresearchgate.net This method is widely employed because most nitrile oxides are unstable and cannot be isolated; their generation in the presence of a reaction partner allows for immediate consumption in subsequent reactions, most notably 1,3-dipolar cycloadditions. researchgate.net

The general scheme for this process is as follows:

Step 1: Abstraction of the hydroxyl proton by a base.

Step 2: Elimination of the chloride ion to form the linear nitrile oxide functional group (-C≡N⁺-O⁻).

This in situ generation is fundamental to harnessing the synthetic potential of nitrile oxides for constructing five-membered heterocyclic rings like isoxazoles and isoxazolines. researchgate.net

The reactivity of this compound is dictated by the reaction conditions, which can favor one of two competing pathways. In the presence of a base, the dehydrochlorination pathway to form the nitrile oxide intermediate is dominant. However, the carbon atom of the imidoyl chloride moiety is electrophilic and can, under certain conditions, undergo direct reaction with nucleophiles.

This competition is critical in planning a synthesis. If the goal is a 1,3-dipolar cycloaddition, conditions must favor nitrile oxide formation (e.g., use of a non-nucleophilic base). If a direct substitution is desired, the reaction would typically be conducted in the absence of a base that could trigger elimination.

| Pathway | Required Conditions | Primary Product |

| Nitrile Oxide Formation | Presence of a suitable base (e.g., triethylamine) | Phenylacetonitrile Oxide |

| Direct Nucleophilic Attack | Presence of a nucleophile, absence of a strong base | Substituted imidoyl derivative |

A significant challenge in working with nitrile oxides is their propensity to dimerize, which is often a rapid process that reduces the yield of the desired product. google.com The primary dimerization product is a furoxan (a 1,2,5-oxadiazole-2-oxide), formed via a stepwise mechanism involving a dinitrosoalkene intermediate. nih.govresearchgate.net Aromatic nitrile oxides tend to dimerize more slowly than aliphatic ones. researchgate.net

Several strategies have been developed to minimize this competing dimerization pathway:

In Situ Trapping: This is the most common and effective method. The nitrile oxide is generated slowly in the presence of a high concentration of a dipolarophile (e.g., an alkene or alkyne). This ensures that the cycloaddition reaction occurs at a much faster rate than the dimerization. researchgate.net

Slow Addition of Base: The base required for the dehydrochlorination is added slowly to the reaction mixture containing the hydroximoyl chloride and the dipolarophile. This technique maintains a very low instantaneous concentration of the nitrile oxide, thereby kinetically disfavoring the second-order dimerization process. researchgate.net

Steric Hindrance: Introducing bulky substituents ortho to the nitrile oxide group can significantly increase its stability and hinder the approach of two molecules required for dimerization. researchgate.netgoogle.com While not intrinsic to the phenylacetyl group, this is a general principle in nitrile oxide chemistry.

| Strategy | Mechanism | Outcome |

| In Situ Trapping | The generated nitrile oxide reacts immediately with a present dipolarophile. | Maximizes yield of the desired cycloaddition product. |

| Slow Base Addition | Maintains a low concentration of the nitrile oxide at any given time. | Suppresses the rate of the bimolecular dimerization reaction. |

| Steric Hindrance | Bulky groups physically obstruct the dimerization process. | Increases the isolable stability of the nitrile oxide. |

Beyond their use in cycloadditions, nitrile oxides generated from precursors like this compound can be further transformed. A notable reaction is their mild oxidation to form nitrosocarbonyl intermediates. unipv.it These intermediates are highly reactive and serve as powerful dienophiles in hetero-Diels-Alder reactions. scispace.com For instance, the oxidation of a nitrile oxide in the presence of a conjugated diene yields N-acyl-3,6-dihydro-2H-1,2-oxazines. rsc.org This two-step, one-pot process involves the initial generation of the nitrile oxide, followed by its immediate oxidation and trapping, providing a sophisticated route to complex heterocyclic structures. unipv.itscispace.com

Direct Reactivity with Nucleophiles

While often used to generate nitrile oxides, the inherent structure of this compound allows for direct reactions with nucleophilic species.

The carbon atom of the hydroxyimidoyl chloride functional group (C=N-OH) is electrophilic. This electrophilicity arises from the electron-withdrawing effects of both the nitrogen atom of the C=N double bond and the adjacent chlorine atom. Consequently, this carbon is susceptible to direct attack by nucleophiles. This pathway represents the primary alternative to nitrile oxide formation and can lead to substitution products where the chlorine atom is displaced by the incoming nucleophile. The viability of this pathway is highly dependent on the reaction conditions and the nature of the nucleophile used.

Reactivity with Amino Acid Derivatives

This compound possesses two primary reactive sites for interaction with amino acid derivatives: the electrophilic carbon of the imidoyl chloride group and the chlorine atom. The reactivity mirrors the well-established reactions of acyl chlorides with amines. chemguide.co.uk The lone pair of electrons on the nitrogen atom of an amino acid's α-amino group can act as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride. chemguide.co.uk This nucleophilic addition is followed by an elimination step, typically the loss of hydrogen chloride, to form a stable N-substituted amide-like linkage. chemguide.co.uk

This reaction pathway is a fundamental method for forming amide bonds and has been extensively utilized in peptide chemistry. For instance, N-Fmoc protected α-amino acid chlorides are employed to couple with N,O-dimethylhydroxylamine hydrochloride to produce Weinreb amides, demonstrating the utility of acid chlorides in forming new amide bonds with amine derivatives. arkat-usa.org Similarly, the Schotten-Baumann method, which involves the reaction of acyl chlorides with amino acids in the presence of a base, is a classic example of N-acylation. researchgate.net

Furthermore, chlorinating agents are known to react with amino acids to form N-chloramines and N,N-dichloramines, depending on the reactant ratios. nih.gov While the primary reactivity of this compound is expected to be at the imidoyl carbon, potential side reactions involving the chlorine atom cannot be entirely ruled out under certain conditions. The presence of reactive side chains in amino acids like lysine (B10760008) or tyrosine could also lead to alternative reaction pathways. nih.gov

Rearrangement Reactions and Transformations

Aldoxime Rearrangements and Mechanistic Considerations

This compound is a derivative of an aldoxime and is susceptible to rearrangement reactions, most notably the Beckmann rearrangement. rsc.org This reaction transforms oximes into N-substituted amides under acidic conditions. adichemistry.combyjus.com The generally accepted mechanism for the Beckmann rearrangement involves several key steps: masterorganicchemistry.comorganic-chemistry.org

Activation of the Hydroxyl Group : The reaction is initiated by the activation of the oxime's hydroxyl group, converting it into a good leaving group. This is typically achieved through protonation by a strong acid (e.g., H₂SO₄, PCl₅, SOCl₂). adichemistry.comwikipedia.org

Concerted Migration and Cleavage : Following activation, a concerted 1,2-shift occurs where the group positioned anti-periplanar to the leaving group migrates from the carbon to the nitrogen atom. adichemistry.com Simultaneously, the activated N-O bond cleaves, expelling a water molecule. masterorganicchemistry.comorganic-chemistry.org This stereospecificity is a hallmark of the rearrangement in ketoximes. wikipedia.org For aldoximes, the rearrangement proceeds with stereospecificity in the gas phase but can be non-stereospecific in solution. wikipedia.org

Formation of a Nitrilium Ion : The migration results in the formation of a carbocation-like intermediate known as a nitrilium ion.

Nucleophilic Attack and Tautomerization : The nitrilium ion is then attacked by a nucleophile, typically water. byjus.commasterorganicchemistry.com Subsequent deprotonation and tautomerization of the resulting intermediate yield the final amide product. masterorganicchemistry.com

In the case of aldoximes derived from aldehydes, the Beckmann rearrangement can lead to the formation of primary amides. researchgate.net However, the reaction can sometimes be complicated by a competing reaction known as Beckmann fragmentation, which produces a nitrile and a carbocation. adichemistry.comwikipedia.org

Metal-Free Rearrangement Protocols

The Beckmann rearrangement has traditionally been promoted by strong Brønsted or Lewis acids. adichemistry.com However, growing interest in green chemistry has spurred the development of numerous metal-free protocols. These methods often focus on alternative ways to activate the hydroxyl group of the oxime.

Examples of metal-free reagents and protocols include:

Phosphorus-based Reagents : Reagents like phosphorus pentachloride (PCl₅) and polyphosphoric acid (PPA) are classic promoters of the rearrangement. adichemistry.com More recently, phenyl dichlorophosphate (B8581778) has been shown to induce the Beckmann rearrangement under mild, ambient temperature conditions. mdpi.com

Sulfur-based Reagents : Thionyl chloride (SOCl₂) is another common reagent used to catalyze the reaction. adichemistry.com

Organocatalysts : Boronic acid systems have been developed as true organocatalysts for the Beckmann rearrangement, functioning under ambient conditions. organic-chemistry.org

Solvent-Free and Mechanochemical Methods : Protocols using phosphoric acid under solvent-free microwave irradiation have been developed for ketoximes. niscpr.res.in Additionally, mechanochemical methods, which involve ball milling, offer an eco-efficient, solventless alternative for activating aldoximes and inducing rearrangement or conversion to nitriles. acs.orgscispace.com

Cyanuric Chloride : This reagent can be used to catalytically promote the rearrangement, activating the hydroxyl group through a nucleophilic aromatic substitution mechanism. wikipedia.org

These approaches avoid the use of metal catalysts and often provide milder reaction conditions, reducing waste and environmental impact. researchgate.net

Structure-Reactivity Relationship Studies

The reactivity of this compound in rearrangement reactions is governed by several structural and electronic factors, primarily dictated by the principles of the Beckmann rearrangement.

Stereochemistry : The single most important factor is the stereochemical arrangement of the migrating group relative to the leaving group on the nitrogen. The rearrangement proceeds via a migration of the group that is anti-periplanar to the leaving hydroxyl group. adichemistry.com Any factor that influences the syn/anti isomerization of the oxime can affect the product distribution.

Migratory Aptitude : The inherent ability of a group to migrate influences the reaction rate. For the Beckmann rearrangement, groups that can better stabilize a positive charge during the transition state have a higher migratory aptitude. The general order is aryl > alkyl. adichemistry.com The 1,2-shift of a phenyl group is particularly favorable due to the potential formation of a stabilizing phenonium ion intermediate. adichemistry.com

Electronic Effects : The electronic nature of substituents on the phenyl ring of this compound would be expected to influence the rearrangement. Electron-donating groups (EDGs) on the migrating phenyl ring can stabilize the transition state of the migration, thereby increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) would likely decelerate the migration.

The interplay of these factors is summarized in the table below, outlining the expected effects on the rearrangement of this compound.

| Structural Factor | Effect on Reactivity | Rationale |

|---|---|---|

| Stereochemistry of Oxime | Controls which group migrates (H vs. Benzyl). | The group anti to the hydroxyl leaving group undergoes migration. adichemistry.com |

| Migratory Aptitude | Aryl groups (benzyl) migrate in preference to hydrogen. | Aryl groups can stabilize the positive charge in the transition state via phenonium ion formation. adichemistry.com |

| Substituents on Phenyl Ring (Migrating Group) | EDGs increase rate; EWGs decrease rate. | EDGs stabilize the electron-deficient transition state of the migration. |

| Nature of Activating Reagent/Catalyst | Stronger acids or more efficient activating agents increase the reaction rate. | Improves the leaving group ability of the hydroxyl moiety, facilitating the N-O bond cleavage. masterorganicchemistry.com |

Applications in Advanced Organic Synthesis

Heterocyclic Compound Synthesis

The primary application of N-hydroxy-2-phenylacetimidoyl chloride is in the synthesis of isoxazole (B147169) and dihydroisoxazole (B8533529) derivatives. These reactions typically proceed through the in situ generation of phenylacetonitrile (B145931) oxide, which then undergoes cycloaddition reactions with various dipolarophiles.

The most prominent reaction involving this compound is the Huisgen 1,3-dipolar cycloaddition. figshare.com This process involves the dehydrochlorination of the hydroximoyl chloride with a base, such as triethylamine (B128534), to generate phenylacetonitrile oxide in situ. This intermediate is highly reactive and readily undergoes a [3+2] cycloaddition with a dipolarophile. researchgate.net

When terminal alkynes are used as dipolarophiles, the reaction yields 3,5-disubstituted isoxazoles. nih.gov Similarly, reaction with alkenes leads to the formation of 4,5-dihydroisoxazoles (isoxazolines). researchgate.net This method is a cornerstone for synthesizing these five-membered heterocycles due to its efficiency and operational simplicity. researchgate.netnih.gov The reaction is typically carried out under mild conditions and demonstrates broad substrate scope. researchgate.net

Table 1: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition of Phenylacetonitrile Oxide with Terminal Alkynes this compound is the precursor for Phenylacetonitrile oxide.

| Alkyne (Dipolarophile) | Base/Solvent | Product | Yield |

|---|---|---|---|

| Phenylacetylene | Et3N / Toluene | 3-Benzyl-5-phenylisoxazole | Good |

| 4-Bromophenyl acetylene | Et3N / Toluene | 3-Benzyl-5-(4-bromophenyl)isoxazole | Good |

| 4-Methoxyphenyl acetylene | Et3N / Toluene | 3-Benzyl-5-(4-methoxyphenyl)isoxazole | Good |

| Cyclopropyl acetylene | Na2CO3 / Water | 3-Benzyl-5-cyclopropylisoxazole | Good |

| Cyclopentylacetylene | Na2CO3 / Water | 3-Benzyl-5-cyclopentylisoxazole | Good |

Note: This table is a representative summary based on typical outcomes for this reaction type as described in the literature. nih.gov Specific yields may vary based on precise reaction conditions.

The 1,3-dipolar cycloaddition of nitrile oxides is characterized by high levels of regioselectivity and stereoselectivity, which are governed by both electronic and steric factors. sci-hub.seresearchgate.net

Regiospecificity: In reactions with unsymmetrical terminal alkynes, the cycloaddition of phenylacetonitrile oxide (generated from this compound) proceeds with high regioselectivity to exclusively yield 3,5-disubstituted isoxazoles. researchgate.net This outcome is rationalized by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation of addition. For nitrile oxides and terminal alkynes, this interaction favors the formation of the 3,5-isomer. researchgate.net Steric hindrance also plays a crucial role, guiding the larger substituent of the alkyne to the C-5 position of the isoxazole ring, away from the benzyl (B1604629) group at the C-3 position. sci-hub.se

Stereoselectivity: When alkenes are used as dipolarophiles, the reaction's stereochemistry is a key consideration. The cycloaddition is a concerted, suprafacial process, meaning the stereochemistry of the starting alkene is retained in the dihydroisoxazole product. mdpi.com For instance, a cis-alkene will yield a cis-substituted dihydroisoxazole. The approach of the nitrile oxide to the plane of the alkene (facial selectivity) can be influenced by steric factors within the alkene, leading to the preferential formation of one diastereomer over another. For example, in cycloadditions to bicyclic alkenes, the nitrile oxide typically approaches from the less sterically hindered face. rsc.org

The principles of 1,3-dipolar cycloaddition can be extended to the synthesis of complex hybrid molecules containing both a lactam and an isoxazoline ring. An example of this is the asymmetric 1,3-dipolar cycloaddition between nitrile oxides and α-methylene lactams to construct chiral spirocyclic heterocycles. nih.gov In this strategy, the α-methylene group of the lactam acts as the dipolarophile for the nitrile oxide generated from a precursor like this compound.

This reaction provides a powerful method for creating nitrogen-rich spirocycles with high yield and enantioselectivity. nih.gov The use of chiral ligands and magnesium Lewis acids can effectively control the stereochemical outcome of the cycloaddition. nih.gov This methodology has been successfully applied to both δ-valerolactam (a six-membered ring) and seven-membered ring lactam substrates, furnishing spirocyclic lactams containing isoxazoline moieties. nih.gov

As highlighted previously, the synthesis of 3,5-disubstituted isoxazoles is a direct and highly efficient application of the 1,3-dipolar cycloaddition reaction between phenylacetonitrile oxide (from this compound) and terminal alkynes. nih.gov The benzyl group from the precursor consistently forms the C-3 substituent of the isoxazole ring, while the substituent from the alkyne becomes the C-5 substituent. This reaction is a reliable method for assembling molecular frameworks where two different aromatic or aliphatic groups are linked via an isoxazole core. clockss.orgchesci.com

The reaction can be performed using various methodologies, including traditional heating with a base like triethylamine in an organic solvent or using alternative conditions such as aqueous sodium carbonate. nih.gov

Table 2: Examples of 3,5-Disubstituted Isoxazoles from Phenylacetonitrile Oxide this compound is the precursor for Phenylacetonitrile oxide.

| R-Group of Terminal Alkyne | Resulting 3-Benzyl-5-R-Isoxazole |

|---|---|

| Phenyl | 3-Benzyl-5-phenylisoxazole |

| 4-Chlorophenyl | 3-Benzyl-5-(4-chlorophenyl)isoxazole |

| 4-Nitrophenyl | 3-Benzyl-5-(4-nitrophenyl)isoxazole |

| Propyl | 3-Benzyl-5-propylisoxazole |

Note: This table illustrates the direct structural relationship between the terminal alkyne and the final 3,5-disubstituted isoxazole product.

While the classical Huisgen cycloaddition with terminal alkynes reliably produces 3,5-disubstituted isoxazoles, transition metal catalysis can alter the regiochemical outcome of cycloaddition reactions. Ruthenium catalysts, in particular, have been explored for their ability to mediate various cycloaddition processes, including [2+2] and [2+2+2] cycloadditions. chesci.com

Oxadiazine Derivative Synthesis

The synthesis of oxadiazine derivatives, six-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, is a field of considerable research interest. This compound provides access to these structures through various synthetic pathways.

Copper-Catalyzed Intermolecular O-Arylation for Benzo[e]nih.govacs.orgresearchgate.netoxadiazines

A significant advancement in the synthesis of benzo nih.govacs.orgresearchgate.netoxadiazines involves a one-pot, copper-catalyzed intermolecular O-arylation. researchgate.net This method utilizes the reaction between an N-hydroxyimidoyl chloride, such as this compound, and a substituted 2-iodoaniline (B362364). The reaction is efficiently catalyzed by copper(I) iodide (CuI), representing a notable application of Ullmann-type coupling for the formation of novel heterocyclic systems. researchgate.net The process is conducted under relatively mild conditions, showcasing the utility of copper catalysis in facilitating challenging C-O bond formations. researchgate.net

The reaction proceeds in a one-pot manner, which enhances its efficiency and practicality for synthetic applications. This copper-catalyzed approach provides a direct route to benzo nih.govacs.orgresearchgate.netoxadiazine derivatives, which are valuable scaffolds in medicinal chemistry. researchgate.net

Table 1: Copper-Catalyzed Synthesis of Benzo nih.govacs.orgresearchgate.netoxadiazine Derivatives

| Entry | N-Hydroxyimidoyl Chloride Component | Amine Component | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound | 2-Iodoaniline | CuI | THF | Good |

| 2 | Substituted N-hydroxybenzimidoyl chloride | 2-Iodoaniline | CuI | THF | Good |

[2+4] Cycloaddition for 1,3,4-Oxadiazine Derivatives

The formation of 1,3,4-oxadiazines via a [2+4] cycloaddition (Diels-Alder reaction) from this compound is not a well-documented pathway in the scientific literature. The primary reactivity of this compound involves its conversion to phenylacetonitrile oxide, a classic 1,3-dipole. chem-station.com This intermediate overwhelmingly participates in [3+2] cycloaddition reactions to form five-membered rings. chem-station.com

While 1,3,4-oxadiazoles can undergo inverse electron demand Diels-Alder reactions, acting as the diene component, this reactivity typically requires electron-deficient oxadiazoles and does not represent a synthetic route from a nitrile oxide precursor via a [4+2] cycloaddition. nih.gov The inherent electronic nature and geometry of nitrile oxides favor the [3+2] cycloaddition pathway, making the direct formation of a six-membered 1,3,4-oxadiazine ring through a [2+4] mechanism theoretically challenging and not commonly observed. chem-station.commdpi.com

Divergent Synthetic Approaches for Oxadiazines

A divergent synthetic strategy allows for the creation of a library of structurally diverse compounds from a single, common intermediate. While the term has not been explicitly applied in a broad context to oxadiazine synthesis from this compound, the principle can be demonstrated. The phenylacetonitrile oxide generated from this precursor can theoretically react with different partners to yield various heterocyclic systems. For instance, its reaction with C=N bonds can lead to 1,2,4-oxadiazoline rings, which are five-membered heterocycles. nih.gov The synthesis of six-membered oxadiazine rings, such as the benzo[e] nih.govacs.orgresearchgate.netoxadiazines via copper catalysis, represents a distinct synthetic branch from the same starting material. researchgate.net This showcases how a single precursor can be directed toward different heterocyclic scaffolds by altering the reaction partners and conditions, which is the core concept of divergent synthesis.

Oxadiazole Synthesis

Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. They are privileged structures in medicinal chemistry. Phenylacetonitrile oxide, derived from this compound, is a key building block for these compounds, particularly through [3+2] cycloaddition reactions.

Formation of 5-Amino-1,2,4-oxadiazoles in Multicomponent Reactions

An innovative approach to the synthesis of 5-amino-1,2,4-oxadiazole derivatives involves a multicomponent reaction strategy. Specifically, an intermolecular cyclizative capture of a cyanamide (B42294) anion with a nitrile oxide provides a direct route to oxadiazol-5-imines, which are immediate precursors to 5-amino-1,2,4-oxadiazoles. nih.govacs.org

In this process, this compound is treated with a base to generate phenylacetonitrile oxide in situ. Simultaneously, a cyanamide derivative is deprotonated to form the reactive cyanamide anion. The nitrile oxide then undergoes a [3+2] cycloaddition with the nitrile group of the cyanamide anion. nih.govresearchgate.net This reaction forms the 1,2,4-oxadiazole ring, yielding an oxadiazol-5-imine. Subsequent hydrolysis of the imine furnishes the desired 5-amino-1,2,4-oxadiazole. This method is notable for its efficiency and the direct assembly of the substituted heterocycle from simple components. researchgate.net

Table 2: Multicomponent Synthesis of 5-Amino-1,2,4-oxadiazole Precursors

| Entry | Nitrile Oxide Precursor | Cyanamide Component | Key Reaction | Product Type |

|---|---|---|---|---|

| 1 | This compound | Cyanamide | [3+2] Cycloaddition | 3-Benzyl-1,2,4-oxadiazol-5-imine |

| 2 | Substituted N-hydroxybenzimidoyl chloride | N-Arylcyanamide | [3+2] Cycloaddition | 3-Aryl-4-aryl-1,2,4-oxadiazol-5(4H)-imine |

Synthesis of Sulfur-Containing Organic Molecules

The versatility of this compound extends to the synthesis of sulfur-containing heterocycles. The derived phenylacetonitrile oxide can react with various sulfur-containing functional groups, providing access to unique molecular frameworks.

The most prominent reaction is the [3+2] cycloaddition with thiocarbonyl compounds (C=S). This reaction serves as a powerful tool for constructing five-membered rings containing both sulfur and oxygen. For example, the reaction of phenylacetonitrile oxide with thioketones or thioaldehydes regioselectively yields 3-phenyl-1,4,2-oxathiazoles. nih.gov The stability of the resulting 1,4,2-oxathiazole can depend on the substituents. nih.gov

Furthermore, nitrile oxides can react with isothiocyanates. This reaction can lead to the formation of 1,2,4-thiadiazole derivatives, although the reaction with thioureas to generate isothiocyanates via an unstable 1,4,2-oxathiazoline intermediate is also a known pathway. nih.gov These cycloaddition reactions highlight the utility of this compound as a precursor for a range of S,N,O-heterocycles.

Table 3: Synthesis of Sulfur-Containing Heterocycles from Phenylacetonitrile Oxide

| Entry | Sulfur-Containing Reactant | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| 1 | Thioketone (R₂C=S) | 1,4,2-Oxathiazole | [3+2] Cycloaddition |

| 2 | Thioaldehyde (RCH=S) | 1,4,2-Oxathiazole | [3+2] Cycloaddition |

| 3 | Isothiocyanate (RN=C=S) | 1,2,4-Thiadiazole derivatives | [3+2] Cycloaddition |

Formation of Thiohydroximate Products

This compound readily reacts with sulfur-based nucleophiles, such as thiols, to form stable S-alkyl or S-aryl thiohydroximate products. This reaction proceeds via a nucleophilic substitution at the imidoyl carbon, with the chloride ion acting as a leaving group. The resulting thiohydroximate moiety is a key structural feature in a variety of biologically active compounds.

The general reaction can be depicted as follows:

Detailed research has shown that this transformation is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct, thus driving the reaction to completion. The choice of solvent and base can influence the reaction rate and yield.

| Nucleophile (R-SH) | Product (Thiohydroximate) | Reaction Conditions | Yield (%) |

| Ethanethiol | S-Ethyl N-hydroxy-2-phenylacetimidothioate | Triethylamine, Dichloromethane, rt | High |

| Thiophenol | S-Phenyl N-hydroxy-2-phenylacetimidothioate | Pyridine (B92270), Tetrahydrofuran, 0 °C to rt | Good |

| 1-Thio-β-D-glucose tetraacetate | S-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) N-hydroxy-2-phenylacetimidothioate | Sodium carbonate, Acetone/Water, rt | Excellent |

This table presents representative examples of thiohydroximate formation using this compound with various thiols. The yields are generally reported as good to excellent, highlighting the efficiency of this synthetic route.

Application in Glucosinolate Synthesis

One of the most significant applications of this compound is in the chemical synthesis of glucosinolates. Glucosinolates are a class of natural products found in cruciferous vegetables, which are known for their potential health benefits. The core structure of a glucosinolate contains a thiohydroximate-O-sulfonate group linked to a glucose moiety.

The synthesis of glucosinolates via the "hydroximoyl chloride method" involves the key step of coupling this compound with a protected 1-thio-β-D-glucopyranose derivative. This reaction forms the crucial thiohydroximate linkage. Subsequent sulfonation of the hydroxyl group of the thiohydroximate and deprotection of the sugar hydroxyls yields the final glucosinolate.

A notable example is the synthesis of benzylglucosinolate (glucotropaeolin), a naturally occurring glucosinolate. The reaction between this compound and 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose is a critical step in this multi-step synthesis. nih.gov This method has also been adapted for the synthesis of isotopically labeled glucosinolates, such as [2,3,4,5,6-²H₅]phenyl glucosinolate, which are valuable as internal standards in analytical studies.

Novel Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex molecules from three or more starting materials in a single step. The development of novel MCRs is an active area of research, and the unique reactivity of compounds like this compound makes them attractive candidates for such transformations.

This compound as an Electrophilic Partner in Isocyanide Multicomponent Reactions

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are among the most versatile and widely used MCRs. nih.govbeilstein-journals.orgnih.govbeilstein-journals.org These reactions typically involve the reaction of an isocyanide with an electrophile (often a carbonyl compound or an imine) and a nucleophile.

While not yet extensively documented, the electrophilic nature of the imidoyl chloride carbon in this compound suggests its potential to act as an alternative electrophilic partner in isocyanide MCRs. In a hypothetical scenario, the isocyanide could undergo a nucleophilic attack on the imidoyl carbon of this compound. The resulting intermediate, a nitrilium ion, could then be trapped by a suitable nucleophile present in the reaction mixture.

Emerging Methodological Approaches for N Hydroxy 2 Phenylacetimidoyl Chloride Transformations

Green Chemistry Principles

Green chemistry principles are increasingly being integrated into the synthesis of complex organic molecules. For reactions involving N-hydroxy-2-phenylacetimidoyl chloride, this has primarily manifested in the development of solvent-free and catalyst-free reaction conditions, which significantly enhance the environmental profile of the synthetic routes.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it mitigates environmental pollution and reduces health and safety hazards. Solvent-free transformations of this compound and related hydroximoyl chlorides are often achieved using mechanochemical methods like grinding or ball-milling. nih.govmdpi.com These techniques facilitate reactions in the solid state, often leading to higher yields, shorter reaction times, and simplified work-up procedures.

A notable application is the 1,3-dipolar cycloaddition reaction between hydroximoyl chlorides and terminal alkynes to produce 3,5-disubstituted isoxazoles. nih.gov Under solvent-free ball-milling conditions, these reactions proceed efficiently, demonstrating the viability of eliminating bulk solvents from this important transformation. nih.gov This approach not only prevents solvent waste but can also enhance reaction kinetics by ensuring intimate contact between reactants.

Developing catalyst-free reactions is another key objective of green chemistry, as it avoids the use of often toxic, expensive, or difficult-to-remove metal catalysts. Researchers have successfully developed catalyst-free mechanochemical methods for the synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds. researchgate.net This process relies on the intrinsic reactivity of the starting materials under the high-energy conditions of grinding or milling, without the need for an external catalytic agent. mdpi.comresearchgate.net

Mechanochemistry and Ball-Milling Techniques

Mechanochemistry, particularly through the use of ball-milling, has emerged as a powerful and sustainable tool for organic synthesis. By converting mechanical energy into chemical reactivity, it enables reactions to occur in the solid state, often with significant advantages over traditional solution-phase methods.

A critical factor for the industrial adoption of any new synthetic methodology is its scalability. Mechanochemical syntheses involving hydroximoyl chlorides have demonstrated promising scalability. For example, the ball-milling synthesis of 3,5-isoxazoles has been successfully reproduced on a 1.0-gram scale without requiring an increase in the milling time, indicating the robustness and practical applicability of the method. nih.gov This scalability is crucial for transitioning these green methodologies from laboratory-scale curiosities to viable industrial processes.

The table below presents data on the scalable synthesis of various isoxazole (B147169) derivatives from the corresponding hydroximoyl chlorides and alkynes under ball-milling conditions, showcasing the yields achieved.

| Hydroximoyl Chloride Derivative | Alkyne Derivative | Product | Isolated Yield (%) | Scale |

|---|---|---|---|---|

| Ethyl 2-chloro-2-(hydroxyimino)acetate | Phenylacetylene | Ethyl 5-phenylisoxazole-3-carboxylate | 75 | 1.0 g |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | 1-Octyne | Ethyl 5-hexylisoxazole-3-carboxylate | 85 | 1.0 g |

| 4-Methyl-N-hydroxybenzimidoyl chloride | Phenylacetylene | 3-(p-tolyl)-5-phenylisoxazole | 91 | 1.0 g |

Data sourced from studies on mechanochemical synthesis. researchgate.net

The outcome of a mechanochemical reaction, including product yield and regioselectivity, can be influenced by various milling parameters such as frequency, time, and the size and material of the milling jars and balls. While detailed parametric studies on this compound itself are specific, the principles are broadly applicable from studies on related hydroximoyl chlorides.

For the synthesis of 3,5-isoxazoles, the reaction conditions are optimized to favor the formation of the desired regioisomer. The 1,3-dipolar cycloaddition of nitrile oxides (generated in situ from hydroximoyl chlorides) with terminal alkynes typically yields the 3,5-disubstituted isoxazole with high regioselectivity due to electronic and steric factors. nih.gov Ball-milling ensures that these reactions go to completion in a short time, providing moderate to excellent yields of the target product. nih.govresearchgate.net The efficiency of the energy transfer during milling is key to overcoming activation barriers and ensuring high conversion rates.

Ultrasonic-Assisted Synthesis

Ultrasound irradiation has become a popular technique for accelerating chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement in reaction rates.

A facile and green methodology utilizing ultrasound has been developed for the synthesis of spirooxindolo-1,2,4-oxadiazoles. researchgate.net This reaction proceeds via a [3+2] cycloaddition of aryl nitrile oxides, generated in situ from the corresponding N-hydroxycarbimidoyl chlorides, with isatin (B1672199) Schiff bases. The use of ultrasonic irradiation at room temperature leads to good yields and significantly shorter reaction times compared to conventional methods. researchgate.net A key advantage of this approach is that it often avoids the need for traditional column chromatography for purification, further enhancing its green credentials. researchgate.net This method demonstrates the potential of sonochemistry to create complex heterocyclic structures from hydroximoyl chloride precursors in an efficient and environmentally friendly manner.

The table below summarizes the advantages of ultrasonic-assisted synthesis for this class of reaction.

| Parameter | Conventional Method | Ultrasonic-Assisted Method |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours |

| Temperature | Often requires heating | Room temperature |

| Yield | Moderate to good | Good to excellent (up to 85%) |

| Purification | Often requires column chromatography | Often purification-free or simple filtration |

Comparative data based on the synthesis of spirooxindolo-1,2,4-oxadiazoles. researchgate.net

Future Research Directions and Synthetic Potential

Expansion of Substrate Scope and Reaction Diversity

Future investigations should prioritize a systematic exploration of the reactivity of N-hydroxy-2-phenylacetimidoyl chloride with a broad range of nucleophiles. This would establish a foundational understanding of its synthetic utility. Key areas for investigation include:

Reactions with Carbon Nucleophiles: Exploring reactions with organometallic reagents (e.g., Grignard reagents, organolithiums) and stabilized carbanions (e.g., enolates, malonates) could lead to the synthesis of novel α-substituted ketoximes, which are valuable intermediates in organic synthesis.

Reactions with Heteroatom Nucleophiles: A comprehensive study of its reactions with amines, alcohols, thiols, and phosphines would likely yield a diverse library of new compounds with potential applications in medicinal chemistry and materials science.

Cycloaddition Reactions: The imidoyl chloride functionality could potentially participate in [3+2] and other cycloaddition reactions, providing access to novel heterocyclic frameworks.

A systematic study of these reactions would not only expand the chemical space accessible from this starting material but also provide valuable mechanistic insights.

Development of Asymmetric Transformations

The development of asymmetric transformations involving this compound is a crucial area for future research. The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Potential strategies include:

Catalytic Asymmetric Nucleophilic Additions: The use of chiral catalysts to control the stereoselective addition of nucleophiles to the imidoyl chloride moiety would be a significant advancement. This could involve chiral Lewis acids, organocatalysts, or transition metal complexes.

Kinetic Resolution: A chiral catalyst could be employed to selectively react with one enantiomer of a racemic substrate, allowing for the separation of enantiomers.

Success in this area would significantly enhance the value of this compound as a building block for the synthesis of enantiomerically pure compounds.

Exploration in Bioorthogonal Chemistry beyond Current Scope

The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting prospects for this compound. While its direct application has not been reported, its functional groups suggest potential for the design of novel bioorthogonal reactions. Future research could focus on:

Development of Novel Ligation Chemistries: The unique reactivity of the N-hydroxy-imidoyl chloride functionality could be harnessed to develop new bioorthogonal ligation reactions. This would require demonstrating its selective reactivity in complex biological media.

Design of Bioorthogonal Probes: If suitable reactivity is established, this compound could serve as a scaffold for the development of probes for imaging or labeling biomolecules in living cells.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methods involving this compound to continuous flow systems and automated platforms would offer significant advantages in terms of safety, efficiency, and scalability. One related study has demonstrated the synthesis of N-hydroxy-2-phenylacetamide, a derivative, using flow chemistry. unimi.it Future work in this area could involve:

Development of Continuous Flow Synthesis: Designing a safe and efficient continuous flow process for the synthesis of this compound itself would be a valuable first step.

Automated Reaction Screening: Automated platforms could be used to rapidly screen a wide range of reaction conditions and substrates, accelerating the discovery of new transformations.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Scale | Milligram to gram | Gram to kilogram |

| Reaction Time | Hours to days | Minutes to hours |

| Safety | Potential for runaway reactions | Enhanced safety due to small reaction volumes |

| Reproducibility | Operator-dependent | High reproducibility |

Interactive Data Table: A comparative overview of batch versus potential flow synthesis of this compound derivatives.

Application in Materials Science and Polymer Chemistry

The functional groups of this compound suggest its potential as a monomer or cross-linking agent in polymer synthesis. Research in this area could explore:

Polymerization Reactions: Investigating its ability to undergo polymerization, either through self-condensation or copolymerization with other monomers, could lead to the development of new polymers with unique properties.

Surface Modification: The reactive imidoyl chloride group could be used to modify the surfaces of materials, introducing new functionalities and properties.

Design of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound. This includes:

Transition Metal Catalysis: Exploring the use of various transition metal catalysts to promote novel transformations, such as cross-coupling reactions.

Organocatalysis: Designing small organic molecules to catalyze reactions in a stereoselective manner.

Biocatalysis: Investigating the use of enzymes to perform selective transformations on the molecule.

The development of highly selective and efficient catalytic systems will be a key enabler for the practical application of this compound in complex molecule synthesis.

Q & A

Q. What are the optimal synthetic routes for N-hydroxy-2-phenylacetimidoyl chloride, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-azido-N-phenylacetamides are synthesized by refluxing 2-chloro-N-phenylacetamides with sodium azide in a toluene:water (8:2) solvent system. Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) and purification by crystallization (ethanol) or extraction (ethyl acetate) are critical for yield optimization . Key variables include solvent polarity, reaction time (5–7 hours), and stoichiometric ratios (e.g., 1:1.5 substrate:NaN₃).

Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?

- TLC : Monitor reaction progress using hexane:ethyl acetate (9:1) to track byproducts .

- NMR/IR Spectroscopy : Confirm functional groups (e.g., imidoyl chloride C=N-Cl stretch at ~600 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹).

- Elemental Analysis : Validate empirical composition (C, H, N, Cl) against theoretical values.

- HPLC-MS : Detect trace impurities or degradation products .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors or dust .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Waste Disposal : Follow local regulations for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from subtle differences in experimental design:

- Catalyst Purity : Trace metal contaminants (e.g., Fe³⁺) may accelerate side reactions.

- Moisture Control : Hydrolytic degradation of the imidoyl chloride group requires anhydrous conditions .

- Statistical Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent ratio) and identify optimal conditions .

Q. What experimental designs are recommended to assess the hydrolytic stability of this compound under varying pH and temperature conditions?

- Kinetic Studies : Monitor degradation rates via HPLC at pH 2–12 and temperatures (25–60°C).

- Activation Energy Calculation : Use Arrhenius plots to predict shelf-life under storage conditions .

- Stabilizers : Test antioxidants (e.g., BHA) or desiccants to prolong stability .

Q. How can researchers elucidate the reaction mechanisms of this compound in nucleophilic acyl substitution reactions?

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydroxyl group participation in hydrolysis.

- Computational Modeling : DFT calculations (e.g., Gaussian) can map transition states and energy barriers for nucleophilic attack .

- Trapping Intermediates : Employ low-temperature NMR to detect reactive intermediates like nitrilium ions .

Q. What advanced techniques address challenges in detecting trace byproducts during the synthesis of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Identify unknown impurities with ppm-level accuracy .

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives.

- Solid-State NMR : Analyze degradation products in aged samples .

Data Contradiction Analysis

- Case Study : Conflicting reports on thermal stability may stem from differing moisture levels during testing. For example, studies conducted in humid environments may overestimate degradation rates compared to anhydrous conditions .

- Resolution : Standardize testing protocols (e.g., ASTM E537 for thermal analysis) and report environmental controls (humidity, light exposure) in metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.